molecular formula C8H7FO3 B1585744 Methyl 2-fluoro-6-hydroxybenzoate CAS No. 72373-81-0

Methyl 2-fluoro-6-hydroxybenzoate

Cat. No.: B1585744
CAS No.: 72373-81-0
M. Wt: 170.14 g/mol
InChI Key: ZSIIFQFGYNHHOP-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-6-hydroxybenzoate is a useful research compound. Its molecular formula is C8H7FO3 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIIFQFGYNHHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379545
Record name methyl 2-fluoro-6-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72373-81-0
Record name methyl 2-fluoro-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-fluoro-6-hydroxybenzoate
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Synthetic Methodologies and Chemical Transformations of Methyl 2 Fluoro 6 Hydroxybenzoate

Strategic Approaches to the Synthesis of Methyl 2-fluoro-6-hydroxybenzoate

The synthesis of this compound primarily revolves around the esterification of its corresponding carboxylic acid precursor. The efficiency and purity of the final product are highly dependent on the chosen synthetic route and reaction conditions.

Multi-step Synthetic Pathways

The most direct and commonly employed method for synthesizing this compound is the Fischer-Speier esterification of 2-fluoro-6-hydroxybenzoic acid. This process represents a straightforward single-step transformation from the carboxylic acid to the methyl ester.

A typical procedure involves reacting 2-fluoro-6-hydroxybenzoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. chemicalbook.com The mixture is heated to facilitate the reaction, which proceeds over an extended period to ensure high conversion. chemicalbook.com While this direct esterification is highly effective, multi-step syntheses are a common strategy in organic chemistry for preparing complex molecules, such as converting acetophenone to benzoic acid, then to m-nitrobenzoic acid, and finally to methyl m-nitrobenzoate. scribd.com This approach allows for the sequential introduction of different functional groups, a principle that can be applied to the synthesis of various substituted benzoates.

Novel Reagents and Reaction Conditions in this compound Preparation

While mineral acids like sulfuric acid are effective catalysts for esterification, research continues to explore alternative reagents to improve reaction conditions and environmental compatibility. One alternative for activating the carboxylic acid is the use of thionyl chloride, which converts the acid into a more reactive acyl chloride intermediate before reaction with the alcohol.

More recent innovations focus on the use of solid acid catalysts. mdpi.com These heterogeneous catalysts, such as zirconium or titanium-based solid acids, offer several advantages, including easier separation from the reaction mixture, potential for recycling, and often milder reaction conditions. mdpi.com The mechanism involves the binding of the carboxylate to the solid acid, which activates the carbonyl group for nucleophilic attack by methanol. mdpi.com The development of novel hydrofluoric acid (HF)-based fluorination reagents has also been a focus in the synthesis of related fluoro-organic compounds, highlighting the ongoing search for more efficient and selective reagents in fluorination chemistry. google.com

Optimization of Synthetic Yields and Purity for this compound

Achieving high yield and purity is a critical goal in any synthetic procedure. For the synthesis of this compound via Fischer esterification, optimization involves careful control of several parameters. The reaction is typically conducted at an elevated temperature (e.g., 60°C) for a prolonged duration (e.g., 45 hours) to drive the equilibrium towards the product side. chemicalbook.com

Post-reaction workup is equally crucial for isolating a pure product. A typical purification sequence includes:

Removal of excess solvent: Excess methanol is removed by vacuum concentration. chemicalbook.com

Extraction: The product is extracted from an aqueous solution into an organic solvent like ethyl acetate. chemicalbook.com

Washing: The organic layer is washed sequentially with an aqueous sodium bicarbonate solution to remove any unreacted acid and then with a sodium chloride solution (brine) to remove residual water and water-soluble impurities. chemicalbook.com

Drying and Concentration: The washed organic solution is concentrated to yield the final product. chemicalbook.com

This meticulous process can result in high yields, with reports of up to 89% for this compound. chemicalbook.com The final product's structure and purity are confirmed using analytical techniques such as NMR (¹H and ¹³C) and mass spectrometry. chemicalbook.com

ParameterConditionPurpose
Reactants 2-fluoro-6-hydroxybenzoic acid, MethanolStarting material and esterifying agent
Catalyst Sulfuric AcidTo protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic
Temperature 60°CTo increase the reaction rate
Time 45 hoursTo allow the reaction to reach equilibrium and maximize conversion
Purification Extraction, Washing (Sodium Bicarbonate, Brine)To isolate the product and remove impurities
Reported Yield 89% chemicalbook.com

Derivatization and Functionalization of this compound

Once synthesized, this compound can serve as a versatile intermediate for further chemical modifications. Its three distinct functional groups—the ester, the hydroxyl group, and the fluoro-substituted aromatic ring—offer multiple sites for derivatization.

Esterification and Transesterification Reactions

The synthesis of this compound is itself an esterification reaction. The reverse reaction, hydrolysis, can be achieved under acidic or basic conditions to regenerate the parent carboxylic acid.

Furthermore, the methyl ester can undergo transesterification. This reaction involves treating the methyl ester with a different alcohol (e.g., ethanol or propanol) in the presence of an acid or base catalyst. This process exchanges the methoxy (B1213986) group (-OCH₃) for a different alkoxy group, providing a straightforward route to other alkyl 2-fluoro-6-hydroxybenzoates. This is a common strategy for producing a variety of esters from a single precursor.

Substitution Reactions at the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic compounds. msu.edumasterorganicchemistry.com The position of substitution on the ring is directed by the existing substituents: the hydroxyl (-OH), fluoro (-F), and methyl ester (-COOCH₃) groups.

Hydroxyl (-OH) group: This is a strongly activating, ortho-, para-directing group.

Methyl ester (-COOCH₃) group: This is a deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.

The outcome of an electrophilic substitution reaction will depend on the interplay of these directing effects. The powerful activating and directing effect of the hydroxyl group at position 6, combined with the ortho-, para-directing effect of the fluorine at position 2, would strongly favor substitution at positions 3 and 5. The deactivating, meta-directing ester group at position 1 would also direct incoming electrophiles to positions 3 and 5. Therefore, electrophilic attack (e.g., nitration, bromination, or Friedel-Crafts reactions) is most likely to occur at the C3 and C5 positions of the benzene (B151609) ring. msu.edumsu.edu

Modifications of the Hydroxyl and Fluoro Substituents

The reactivity of this compound is characterized by the presence of three key functional groups: an ester, a hydroxyl group, and a fluorine atom attached to the aromatic ring. These sites allow for a variety of chemical modifications.

The hydroxyl group can undergo standard reactions such as etherification or esterification to introduce a wide range of substituents. For instance, reaction with an alkyl halide under basic conditions would yield the corresponding ether.

The fluorine atom, positioned ortho to the ester and hydroxyl groups, can be susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of the C-F bond in SNAr reactions is influenced by the electronic nature of other substituents on the aromatic ring. In related fluorinated benzoic acid derivatives, the fluorine atom can be displaced by various nucleophiles. For example, the reaction of 2-fluoro-4-hydroxybenzoic acid with a deprotonated phenoxide proceeds via nucleophilic substitution of the fluorine atom to form a diaryl ether, a key step in the synthesis of immunoadjuvants.

Formation of Complex Molecular Architectures Incorporating the this compound Moiety

While specific examples detailing the use of this compound in the synthesis of complex molecules are not extensively documented in publicly available literature, the utility of structurally similar compounds provides insight into its potential as a synthetic building block. For instance, the analogous compound, 2-fluoro-6-methylbenzoic acid, serves as a key intermediate in the synthesis of pharmaceutically active compounds. ossila.com

One notable application is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. ossila.com In this context, the methyl group of 2-fluoro-6-methylbenzoic acid undergoes radical bromination, which is then followed by a nucleophilic substitution. The carboxylic acid functionality is subsequently used to link the molecule to another part of the final inhibitor. ossila.com Furthermore, 2-fluoro-6-methylbenzoic acid is a crucial component in the synthesis of Avacopan, a drug used for the treatment of anti-neutrophil cytoplasmic autoantibody-associated vasculitis. ossila.com

These examples highlight the synthetic versatility of the 2-fluoro-6-substituted benzoic acid scaffold. By analogy, this compound, with its reactive hydroxyl and fluoro groups, represents a valuable precursor for the construction of diverse and complex molecular architectures in medicinal and materials chemistry.

Enzymatic and Biocatalytic Synthesis Routes Involving this compound Analogs

The application of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. For fluorinated aromatic compounds, biocatalysis provides routes for enantioselective transformations and kinetic resolutions.

Enantioselective Synthesis and Kinetic Resolution Studies

For example, lipase-catalyzed hydrolysis is a common method for resolving racemic esters. In a typical kinetic resolution, one enantiomer of the racemic ester is preferentially hydrolyzed by the lipase to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. This approach has been successfully applied to the resolution of various fluorinated aromatic esters.

A study on the enzymatic dihydroxylation of a series of ortho-halogenated methyl benzoate (B1203000) esters by E. coli whole cells showed that methyl 2-fluorobenzoate was converted to a single diol product regioselectively, whereas other halo-substituted benzoates yielded mixtures of regioisomers. This highlights the influence of the fluorine substituent on enzymatic reactions.

Biocatalyst Screening and Optimization for Fluorinated Benzoate Esters

The successful application of biocatalysis often relies on the screening of various enzymes to find one with the desired activity and selectivity. A library of different enzymes, such as lipases, esterases, and oxidoreductases, can be screened against a target substrate like a fluorinated benzoate ester.

Optimization of the reaction conditions is also a critical step. Key parameters that are often varied include the choice of enzyme, solvent system (aqueous, organic, or biphasic), pH, temperature, and substrate concentration. For lipase-catalyzed reactions in organic solvents, the water activity is a crucial parameter that can significantly influence both the reaction rate and the enantioselectivity.

A "library" approach has been successfully used to evaluate the catalytic properties of a large number of plant peroxidase enzymes for the degradation of fluorinated aromatic compounds. This screening identified several highly active peroxidases from the Cucurbita family that were effective in degrading mono- and poly-fluorophenols. Such screening methodologies could be applied to identify suitable biocatalysts for the synthesis or modification of this compound and its analogs.

Mechanistic Investigations of this compound Synthesis and Reactivity

Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. The synthesis of this compound is typically achieved through Fischer esterification of 2-fluoro-6-hydroxybenzoic acid. This is an acid-catalyzed reaction where methanol acts as both the solvent and the nucleophile. The mechanism involves the protonation of the carboxylic acid carbonyl group, which increases its electrophilicity, followed by nucleophilic attack by methanol. Subsequent proton transfer and elimination of water yield the methyl ester.

The reactivity of the fluorine atom in nucleophilic aromatic substitution (SNAr) reactions on fluorinated benzoates has been the subject of both experimental and computational studies. The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group (in this case, the fluoride ion).

Computational studies on the reaction of fluoroarenes with organometallic reagents have provided evidence for a concerted SNAr-like pathway. nih.gov Density Functional Theory (DFT) calculations have been used to model the transition states and determine the activation energies for these reactions. nih.gov These studies show that the stability of the intermediate and the transition state is influenced by the nature and position of the substituents on the aromatic ring. For instance, electron-withdrawing groups ortho and para to the fluorine atom can stabilize the negative charge in the Meisenheimer complex, thereby facilitating the reaction.

Advanced Characterization and Spectroscopic Analysis in Research on Methyl 2 Fluoro 6 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "Methyl 2-fluoro-6-hydroxybenzoate." By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon-hydrogen framework and identify the influence of the fluorine substituent. rsc.orgrsc.orgnist.gov

Proton NMR (¹H NMR) Analysis of this compound and its Derivatives

Proton NMR (¹H NMR) provides precise information about the hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of "this compound," distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons are observed. nist.gov The aromatic region of the spectrum is particularly informative, showing a complex splitting pattern due to the coupling between adjacent protons and the fluorine atom. The hydroxyl proton usually appears as a broad singlet, and its chemical shift can be concentration-dependent. The methyl protons of the ester group give rise to a sharp singlet, typically found in the upfield region of the spectrum.

Detailed ¹H NMR data for a related compound, methyl 2-bromobenzoate, in CDCl₃ shows signals at approximately 7.77, 7.64, 7.33, 7.30, and 3.91 ppm. chemicalbook.com While not identical, this provides a reference for the expected chemical shift regions for the aromatic and methyl protons in a substituted methyl benzoate (B1203000).

Carbon-13 NMR (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of "this compound." nist.gov The spectrum displays separate signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons are influenced by the attached substituents (fluorine, hydroxyl, and methoxycarbonyl groups). For instance, the carbon atom directly bonded to the fluorine atom will show a characteristic splitting pattern in the ¹³C NMR spectrum due to carbon-fluorine coupling.

For comparison, the ¹³C NMR spectrum of methyl 2-hydroxybenzoate reveals eight distinct signals, confirming the eight different carbon environments in that molecule. docbrown.info This highlights the utility of ¹³C NMR in confirming the number of unique carbon atoms in a given structure.

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Substituted Benzoates

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique specifically used for the analysis of fluorine-containing compounds. For "this compound," the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split by coupling to adjacent aromatic protons, providing further confirmation of the substitution pattern on the benzene (B151609) ring. This technique is particularly valuable for verifying the presence and position of the fluorine substituent. rsc.orgrsc.org

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms in "this compound." A COSY spectrum reveals correlations between coupled protons, helping to assign the complex splitting patterns in the aromatic region. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C NMR signals. These advanced techniques provide a comprehensive and definitive structural elucidation of the molecule. rsc.org

Vibrational Spectroscopy Studies (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers valuable insights into the functional groups present in "this compound." rsc.orguni.lu

Analysis of Characteristic Functional Group Vibrations

The infrared spectrum of the related compound methyl 2-hydroxybenzoate shows prominent absorptions for the hydroxyl and carbonyl groups, which are key identifiers for this class of molecules. docbrown.info

Spectroscopic Data for this compound and Related Compounds
Technique Observed Features and Interpretations
¹H NMR Signals for aromatic, hydroxyl, and methyl protons with characteristic chemical shifts and splitting patterns.
¹³C NMR Distinct signals for each unique carbon, including carbonyl, aromatic, and methyl carbons. Splitting of the carbon signal attached to fluorine is expected.
¹⁹F NMR A single resonance with splitting due to coupling with adjacent protons, confirming the fluorine's position.
2D NMR (COSY, HSQC) Correlation peaks that establish the connectivity between protons and between protons and carbons.
FT-IR Characteristic absorption bands for O-H (broad), C=O (strong, sharp), and C-F stretching vibrations.
Raman Complementary vibrational data, especially for non-polar bonds.

Hydrogen Bonding and Intramolecular Interactions Probed by Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for investigating the specific vibrational modes within a molecule, including those directly influenced by hydrogen bonding. In this compound, the presence of a hydroxyl group (-OH) and a carbonyl group (C=O) on adjacent carbons of the benzene ring facilitates the formation of a strong intramolecular hydrogen bond.

This interaction is a defining feature of its molecular structure. In FT-IR spectroscopy, this hydrogen bond is expected to cause a significant shift in the stretching frequency of the hydroxyl group. researchgate.net Instead of a sharp O-H stretching band around 3600 cm⁻¹, a broad band at a lower wavenumber (typically 3100-3500 cm⁻¹) is anticipated, which is characteristic of a hydroxyl group involved in hydrogen bonding. kpfu.ru This broadening and shift indicate a weakening of the O-H bond as its hydrogen atom is attracted to the lone pair of electrons on the carbonyl oxygen.

Furthermore, the C=O stretching frequency of the ester group would also be affected. The involvement of the carbonyl oxygen in the intramolecular hydrogen bond typically leads to a decrease in its stretching frequency compared to a non-hydrogen-bonded ester carbonyl. This cooperative effect, where the formation of an intramolecular hydrogen bond influences the electronic environment and thus the vibrational frequency of the participating groups, is a key piece of information derived from vibrational spectra. nih.govmdpi.comrsc.org The presence of the electron-withdrawing fluorine atom ortho to the hydroxyl group can also subtly influence the acidity of the hydroxyl proton and the strength of this intramolecular hydrogen bond.

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is indispensable for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns under electron ionization (EI). The molecular ion peak (M⁺) in the mass spectrum corresponds to the mass of the intact molecule. For this compound (C₈H₇FO₃), the parent molecular ion would appear at a mass-to-charge ratio (m/z) of 170. biosynth.com

The fragmentation of this molecule is expected to follow pathways characteristic of methyl salicylates. docbrown.info Key fragmentation steps would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): A prominent peak would be expected at m/z 139, resulting from the cleavage of the ester group. This fragment, [M - 31]⁺, is often a stable species.

Loss of methanol (B129727) (CH₃OH): A characteristic fragmentation for ortho-hydroxy benzoates is the elimination of a neutral methanol molecule, facilitated by the transfer of the phenolic hydrogen to the ester group (the "ortho effect"). This would produce a very stable ion at m/z 138, [M - 32]⁺. docbrown.info

Loss of carbon monoxide (CO): Subsequent loss of CO from fragment ions is common for aromatic carbonyl compounds, which could lead to further peaks, for example, at m/z 111 from the m/z 139 fragment.

The presence of the fluorine atom is generally expected to be retained on the aromatic ring in the major fragments.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a critical technique used to determine the exact mass of a molecule with extremely high precision, typically to within a few parts per million (ppm). nih.gov This accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound, HR-MS would be used to confirm the molecular formula C₈H₇FO₃.

The calculated monoisotopic mass for this formula is 170.03792 Da. uni.lu HR-MS analysis would yield an experimental mass that is virtually identical to this theoretical value, thereby distinguishing it from other potential compounds with the same nominal mass but different elemental compositions. chemrxiv.org The technique is powerful enough to resolve nominally isobaric ions, ensuring confident structural assignment. researchgate.net

Table 1: Predicted HR-MS Data for this compound

Adduct Ion Molecular Formula Calculated m/z
[M]⁺ [C₈H₇FO₃]⁺ 170.03737
[M+H]⁺ [C₈H₈FO₃]⁺ 171.04520
[M+Na]⁺ [C₈H₇FO₃Na]⁺ 193.02714
[M-H]⁻ [C₈H₆FO₃]⁻ 169.03064

Data sourced from PubChemLite. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. This technique is ideal for analyzing this compound in complex mixtures, such as reaction monitoring or in biological and environmental samples. nih.gov

A typical LC-MS method for a compound of this nature would involve reversed-phase chromatography, likely using a C18 column. nih.govcmes.org The mobile phase would consist of a gradient mixture of an organic solvent, such as methanol or acetonitrile, and water, usually acidified with a small amount of formic acid to improve peak shape and ionization efficiency. vu.edu.au Detection would be performed by the mass spectrometer, often using an electrospray ionization (ESI) source, which is well-suited for polar molecules. Analysis in negative ion mode is common for phenolic compounds, where the deprotonated molecule [M-H]⁻ at m/z 169.03 would be monitored. nih.gov LC-MS/MS can provide even greater selectivity by monitoring specific fragmentation transitions. vu.edu.auresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. This compound possesses a benzene ring, a carbonyl group, and a hydroxyl group, which act as chromophores and auxochromes.

The expected UV spectrum would show absorptions due to π → π* transitions associated with the aromatic system and the conjugated ester group. nist.gov These typically occur at shorter wavelengths. The presence of non-bonding electrons on the oxygen atoms of the hydroxyl and carbonyl groups also allows for n → π* transitions, which are generally weaker and occur at longer wavelengths. sigmaaldrich.com

The hydroxyl (-OH) and fluoro (-F) groups act as auxochromes, modifying the absorption maxima (λ_max) and intensity of the main chromophore. The hydroxyl group, in particular, can cause a bathochromic shift (shift to longer wavelengths). The position of the absorption bands can also be sensitive to the pH of the solution; deprotonation of the phenolic hydroxyl group in basic conditions would alter the electronic structure and lead to a significant shift in the UV spectrum. nist.gov

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. rsc.org To perform this analysis, a high-quality single crystal of this compound would be required.

The experiment involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information to solve the crystal structure, yielding highly accurate data on bond lengths, bond angles, and torsion angles within the molecule. This would definitively confirm the planar structure of the benzene ring and the geometry of the methyl ester group. Furthermore, SC-XRD would precisely measure the distance and angle of the intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, providing empirical proof of this interaction.

Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, SC-XRD reveals how multiple molecules are arranged in the crystal lattice, a property known as crystal packing. rsc.org This packing is governed by a network of intermolecular interactions that hold the molecules together in a stable, ordered array.

For this compound, while the strong intramolecular hydrogen bond satisfies a key hydrogen bond donor and acceptor within the same molecule, weaker intermolecular forces are expected to direct the crystal packing. These could include:

C-H···O interactions: Hydrogen atoms on the aromatic ring or the methyl group could form weak hydrogen bonds with the oxygen atoms of neighboring molecules.

π–π stacking: The planar aromatic rings could stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. bioorganics.biz

C-H···F interactions: Weak hydrogen bonds involving the fluorine atom as an acceptor are also possible. cmes.org

The collective effect of these non-covalent interactions determines the final crystal structure, density, and stability of the solid material. mdpi.comacs.org

Conformational Analysis in the Crystalline State

A comprehensive search for peer-reviewed scientific literature containing detailed crystallographic analysis of this compound did not yield specific studies detailing its single-crystal X-ray structure. As a result, experimentally determined data regarding its conformation in the crystalline state, including precise bond lengths, bond angles, and crystal packing details, are not publicly available at this time.

While conformational analysis in the crystalline state is a critical component of advanced characterization for a chemical compound, such research has not been published for this specific molecule. This type of analysis requires the growth of a suitable single crystal, followed by X-ray diffraction analysis. The resulting data would reveal the three-dimensional arrangement of the atoms, the planarity of the benzene ring and its substituents, and the nature of intermolecular interactions such as hydrogen bonding or other non-covalent forces that dictate the crystal lattice structure.

Without a published crystallographic study, any detailed discussion on the crystalline conformation would be speculative. Theoretical calculations could predict the lowest energy conformation in the gas phase, but this would not necessarily represent the conformation adopted in the solid, crystalline state, where packing forces and intermolecular interactions play a significant role.

Therefore, the detailed research findings and data tables for the conformational analysis of this compound in the crystalline state cannot be provided.

Computational and Theoretical Investigations of Methyl 2 Fluoro 6 Hydroxybenzoate

Density Functional Theory (DFT) Calculations

Geometry Optimization and Energetic Profiles

The first step in a computational study is typically the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy structure on the potential energy surface. For aromatic molecules like methyl 2-fluoro-6-hydroxybenzoate, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester group is a key feature that significantly influences the planarity and stability of the molecule. This interaction, along with the electronic effects of the fluorine atom, dictates the preferred orientation of the substituent groups.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35C1-C2-F118.0
O-H0.96C5-C6-O121.0
C=O1.23O=C-O(Me)123.0
C-O(Me)1.34C1-C6-C=O180.0

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed computationally, is a crucial step to confirm that the optimized geometry is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies). Furthermore, it allows for the prediction of the infrared (IR) and Raman spectra of the molecule. By correlating the calculated vibrational modes with experimental spectra, a detailed assignment of the fundamental vibrations of the molecule can be achieved. researchgate.net

For this compound, the vibrational spectrum would exhibit characteristic bands for the O-H, C=O, C-F, C-O, and aromatic C-H stretching and bending modes. The frequency of the O-H stretching vibration would be particularly sensitive to the strength of the intramolecular hydrogen bond. Similarly, the position of the C=O stretching band can provide insights into the electronic environment of the carbonyl group. Theoretical studies on related compounds like methyl benzoate (B1203000) have shown good agreement between scaled theoretical wavenumbers and experimental values. nih.govresearchgate.net

Table 2: Illustrative Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data)

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(O-H)3200-3400Intramolecularly H-bonded O-H stretch
ν(C=O)1650-1680Carbonyl stretch (affected by H-bond)
ν(C-F)1100-1200Carbon-Fluorine stretch
ν(C-O)1250-1300Ester C-O stretch

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Gaps

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic transitions of a molecule. youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller energy gap generally implies higher reactivity and easier electronic transitions.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the hydroxyl and ester groups, reflecting the regions of higher electron density. The LUMO, on the other hand, is likely to be distributed over the carbonyl group and the aromatic ring. The presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group will significantly influence the energies of these orbitals.

Table 3: Illustrative HOMO-LUMO Energies and Energy Gap for this compound (Illustrative Data)

ParameterEnergy (eV)
E(HOMO)-6.50
E(LUMO)-1.20
Energy Gap (ΔE)5.30

Global Reactivity Descriptors and Chemical Hardness

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. researchgate.net These include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). dergipark.org.tr

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. A larger value of η indicates greater stability.

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the molecule's polarizability.

Electronegativity (χ) represents the molecule's ability to attract electrons.

Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it is saturated with electrons from the environment.

These descriptors provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Nonlinear Optical (NLO) Properties and Hyperpolarizability Studies

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Molecules with large hyperpolarizability values are promising candidates for NLO materials. researchgate.net

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) is a measure of the nonlinear optical response of a molecule to an applied electric field. DFT calculations are widely used to predict the hyperpolarizability of organic molecules. researchgate.net A large β value is often associated with molecules that have a significant intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system.

In this compound, the hydroxyl group acts as an electron donor, while the carbonyl group of the ester acts as an electron acceptor. The aromatic ring facilitates the π-electron delocalization between these groups. The fluorine atom, being highly electronegative, can also influence the charge distribution and hence the hyperpolarizability. Computational studies on similar molecules like methyl p-hydroxybenzoate have demonstrated that intramolecular charge transfer is responsible for their NLO properties. researchgate.net The calculated first-order hyperpolarizability of this compound would provide a quantitative measure of its potential as an NLO material.

Structure-Property Relationships for NLO Activity

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, such as Density Functional Theory (DFT), are often employed to predict the NLO properties of molecules, including their dipole moment (μ), polarizability (α), and first hyperpolarizability (β). These calculations help in understanding the relationship between the molecular structure and its NLO response.

For instance, studies on related salicylic (B10762653) acid isomers have utilized DFT and Møller-Plesset perturbation theory (MP2) to determine these NLO descriptors. researchgate.net Such studies typically reveal that molecules with significant intramolecular charge transfer characteristics often exhibit higher NLO responses. However, a specific computational investigation into the structure-property relationships governing the NLO activity of this compound has not been found in the reviewed literature. The presence of both electron-donating (-OH) and electron-withdrawing (-F, -COOCH₃) groups suggests that this molecule could possess interesting NLO properties, but this remains to be computationally verified.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hybridization

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study intramolecular charge transfer (ICT), hyperconjugative interactions, and the hybridization of atomic orbitals within a molecule. This analysis provides a detailed picture of the electronic delocalization and the nature of chemical bonds.

For other hydroxybenzoic acid derivatives, NBO analysis has been used to elucidate the stability arising from hyperconjugative interactions and charge delocalization. researchgate.net It can quantify the energy of these interactions, providing insight into the electronic landscape of the molecule. For this compound, an NBO analysis would be crucial to understand the interplay of the fluoro, hydroxyl, and methyl ester substituents on the electronic distribution within the benzene ring. This would involve the study of donor-acceptor interactions between filled and empty orbitals, but specific findings from such an analysis for this compound are not available.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, including conformational changes and interactions with a solvent. These simulations can provide valuable insights into how the molecule behaves in a realistic environment.

While MD simulations have been performed on related molecules like 4-hydroxyacetophenone to understand its binding to proteins, and on salicylic acid derivatives to study their interactions, no specific MD simulation studies for this compound could be located. acs.org Such simulations would be invaluable for understanding its conformational flexibility, the influence of solvents on its structure, and its potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science.

Studies on halogenated aromatic compounds and other benzoic acid derivatives have successfully employed QSAR and QSPR to predict properties like receptor binding affinity and reactivity. nih.govnih.gov These models often use a variety of molecular descriptors to build a predictive relationship. However, the development of specific QSAR or QSPR models for a series of compounds including this compound has not been reported. Such a study would require a dataset of related molecules with measured activities or properties, which does not appear to be available.

Applications in Agrochemical Science and Material Science

Methyl 2-fluoro-6-hydroxybenzoate in Agrochemical Development

The development of novel and effective agrochemicals is a continuous effort to improve crop yields and quality. This compound is listed by chemical suppliers as an intermediate for agrochemicals, including pesticides. guidechem.comgoogle.com The presence of the fluorine atom is particularly significant, as the introduction of fluorine into a molecule can enhance its biological activity.

While specific studies detailing the direct herbicidal activity of this compound are not prominent in publicly available literature, its role as a precursor for more complex molecules suggests its potential in this area. The synthesis of novel herbicides often involves the use of versatile chemical building blocks that can be modified to interact with specific biological targets in weeds. The structural framework of this compound provides a basis for such synthetic endeavors.

In the field of fungicide research, the development of new chemical entities is crucial to combat the emergence of resistant fungal strains. Although detailed efficacy studies on fungicides derived directly from this compound are not widely reported, its classification as an intermediate for pesticides points towards its utility in this sector. guidechem.com The synthesis of novel fungicidal compounds may incorporate this molecule as a starting point for creating substances with desired antifungal properties.

This compound in Materials Science

The field of materials science is continuously seeking new monomers and specialty chemicals to create materials with enhanced properties. The functional groups present in this compound offer potential for its incorporation into various materials.

In polymer chemistry, the development of new monomers is essential for creating polymers with tailored thermal, mechanical, and optical properties. While extensive research on the use of this compound as a monomer is not widely published, its hydroxyl and ester functional groups could potentially be used in the synthesis of polyesters or other polymers. The fluorine atom could also impart unique properties, such as thermal stability or hydrophobicity, to the resulting polymer.

This compound serves as a precursor in the synthesis of various specialty chemicals. newdrugapprovals.org Its ability to undergo further chemical transformations allows for the creation of a range of derivatives. These derivatives, in turn, could be investigated for use as additives in different materials, potentially enhancing properties such as UV stability, flame retardancy, or altering surface characteristics. A patent for the synthesis of polycyclic amides for cancer treatment describes a reaction using this compound and diethyl (bromodifluoromethyl) phosphonate. google.com

Environmental Fate and Green Chemistry Considerations

Degradation Pathways and Environmental Persistence of Fluorinated Benzoates

The presence of a fluorine atom on the benzoate (B1203000) ring significantly influences the environmental persistence of compounds like methyl 2-fluoro-6-hydroxybenzoate. The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering fluorinated compounds generally resistant to degradation.

Microbial degradation is a primary pathway for the breakdown of organic compounds in the environment. However, the high stability of the C-F bond makes fluorinated aromatics, including fluorinated benzoates, recalcitrant to microbial attack. nih.gov While research on the specific microbial degradation of this compound is limited, studies on analogous fluorinated pesticides and pharmaceuticals provide insights into potential metabolic routes. Enzymatic defluorination is a critical and often rate-limiting step in the breakdown of these compounds. nih.gov Some microorganisms have been shown to metabolize fluorinated aromatics, though this is not a widespread capability. researchgate.net The degradation of fluorinated pesticides often involves initial transformation reactions followed by enzymatic defluorination, which can lead to the formation of various fluorinated and non-fluorinated intermediates. nih.gov

Another potential degradation pathway is photolysis, particularly photodegradation. Studies on the photolysis of fluorinated pharmaceuticals have shown that the presence of fluorine can influence the rate and products of degradation. nih.gov The specific degradation products would depend on the environmental conditions, such as the presence of photosensitizers and the wavelength of light.

Given the stability of the carbon-fluorine bond, it is anticipated that this compound would exhibit a degree of persistence in the environment. Its degradation is likely to be a slow process, potentially leading to the formation of various intermediate compounds before complete mineralization.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound is a key area where green chemistry principles can be applied to reduce the environmental impact of its production. The traditional synthesis often involves esterification of 2-fluoro-6-hydroxybenzoic acid. Common methods for this transformation include the Fischer-Speier and Steglich esterifications. wikipedia.orgwikipedia.org

The choice of solvent is a critical factor in the greenness of a chemical process. Traditional esterification reactions often utilize hazardous solvents. However, there is a growing emphasis on the use of greener alternatives.

Ionic liquids have emerged as promising green solvents and catalysts for esterification reactions. researchinschools.orgmdpi.comtubitak.gov.trajast.net They offer advantages such as low vapor pressure, thermal stability, and the potential for recycling, which can significantly reduce solvent waste. researchinschools.orgajast.net The use of ionic liquids can also, in some cases, simplify product separation, further minimizing the need for additional extraction solvents. researchinschools.org

Another approach to greener solvent use is the selection of less hazardous conventional solvents. For instance, replacing chlorinated solvents with more benign alternatives can significantly improve the environmental profile of the synthesis.

Reducing energy consumption is a core principle of green chemistry. In the context of this compound synthesis, this can be achieved through several strategies.

The use of efficient catalysts can lower the activation energy of the esterification reaction, allowing it to proceed at lower temperatures and thus reducing energy input. nih.gov While traditional methods may require prolonged heating, the development of novel catalysts, including heterogeneous catalysts, can lead to more energy-efficient processes. nih.gov

Microwave-assisted synthesis is another technology that can significantly reduce reaction times and energy consumption compared to conventional heating methods. The choice of catalyst can also influence energy efficiency, with some catalysts being more effective at lower temperatures than others. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.

The Fischer-Speier esterification of 2-fluoro-6-hydroxybenzoic acid with methanol (B129727), a likely route for the synthesis of this compound, has a relatively high theoretical atom economy. The only byproduct is water.

The choice of catalyst and reaction conditions can also impact waste generation. The use of reusable heterogeneous catalysts, for example, can reduce the waste associated with catalyst separation and disposal. nih.gov The development of catalytic systems that minimize the formation of byproducts is a key goal in the green synthesis of this compound.

Data Tables

Table 1: Properties of this compound

PropertyValueSource
CAS Number 72373-81-0 biosynth.comsigmaaldrich.com
Molecular Formula C₈H₇FO₃ biosynth.comsigmaaldrich.com
Molecular Weight 170.14 g/mol biosynth.com
Appearance Colorless liquid biosynth.com
Solubility Soluble in water biosynth.com

Table 2: Comparison of Esterification Methods for Green Chemistry Metrics

Esterification MethodTypical SolventsEnergy InputAtom Economy/WasteGreen Chemistry Considerations
Fischer-Speier Excess alcohol, non-polar solvents (e.g., toluene)High (reflux temperatures)High theoretical atom economy (water is the only byproduct)Use of excess reagent can be wasteful; energy intensive. wikipedia.org
Steglich Polar aprotic solventsModerate (often room temperature)Lower due to stoichiometric coupling agents (e.g., DCC) and byproducts (e.g., DCU)Milder conditions, but generates significant solid waste. wikipedia.org
Ionic Liquid Catalyzed Ionic Liquid (can act as both solvent and catalyst)Can be moderate to high depending on the specific ionic liquid and substratePotentially high, especially if the ionic liquid is recycledReduced solvent waste, potential for catalyst recycling. researchinschools.orgajast.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-fluoro-6-hydroxybenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves esterification or functional group substitution. For example, starting materials like 2-fluoro-6-hydroxybenzoic acid may undergo methylation using methanol and a catalyst (e.g., sulfuric acid) under reflux . Reaction temperature, solvent polarity, and catalyst choice critically affect yield. For instance, prolonged heating (>24 hours) at 80°C in anhydrous methanol improves esterification efficiency but may risk side reactions like hydrolysis if moisture is present .

Q. What purification techniques are recommended for isolating this compound with >95% purity?

  • Methodological Answer : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is effective for removing unreacted starting materials. Recrystallization in ethanol/water (7:3 v/v) at low temperatures (0–4°C) enhances crystalline purity . Purity validation via HPLC (C18 column, mobile phase: acetonitrile/0.1% trifluoroacetic acid) is essential, with UV detection at 254 nm to confirm absence of aromatic impurities .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1^1H NMR should show a singlet for the methoxy group (~3.9 ppm), a doublet for the fluorine-adjacent aromatic proton (~6.8 ppm), and a broad peak for the hydroxyl group (~10.2 ppm) .
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 170.03 (C8_8H7_7FO3_3) with fragmentation patterns consistent with loss of COOCH3_3 .

Advanced Research Questions

Q. How can researchers optimize regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : The hydroxyl group at position 6 is more reactive than the methoxy group, making it a priority for functionalization. To direct reactions (e.g., acylation or alkylation) to the hydroxyl group, use bulky protecting groups (e.g., tert-butyldimethylsilyl chloride) for the methoxy moiety. Kinetic studies under varying pH (4–7) and temperature (25–50°C) can refine selectivity .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in 19^{19}F NMR shifts may arise from solvent effects or hydrogen bonding. Use deuterated DMSO to stabilize intramolecular hydrogen bonds (F···HO interactions) and reduce signal splitting . For ambiguous mass spectrometry peaks, high-resolution MS (HRMS) with collision-induced dissociation (CID) clarifies fragmentation pathways .

Q. How to design experiments to assess the hydrolytic stability of this compound in aqueous media?

  • Methodological Answer : Conduct accelerated stability testing in buffers (pH 1–13) at 40°C. Monitor degradation via HPLC every 24 hours. Hydrolysis rates are pH-dependent: acidic conditions favor ester cleavage, while alkaline conditions promote hydroxyl group deprotonation, altering reactivity. Activation energy (EaE_a) calculations via Arrhenius plots predict shelf-life under standard storage conditions .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., cyclooxygenase-2 or tyrosinase) using fluorogenic substrates. For receptor-binding studies, employ surface plasmon resonance (SPR) with immobilized target proteins. Dose-response curves (1–100 μM) and IC50_{50} calculations validate potency. Include positive controls (e.g., aspirin for COX-2) to benchmark activity .

Data Interpretation & Experimental Design

Q. How to address low reproducibility in synthetic yields across laboratories?

  • Methodological Answer : Standardize protocols for moisture control (e.g., molecular sieves in solvents) and catalyst activation (e.g., pre-drying sulfuric acid at 110°C). Inter-lab comparisons using identical batches of starting materials (verified via NMR) isolate variables. Statistical tools like ANOVA identify significant differences in reaction parameters (e.g., stirring rate, inert gas purity) .

Q. What computational methods predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic (hydroxyl) and electrophilic (fluorine-adjacent carbon) sites. Transition state analysis for ester hydrolysis or electrophilic aromatic substitution guides experimental prioritization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.